N-(2,2-diethoxyethyl)-2-nitroaniline
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Overview
Description
N-(2,2-diethoxyethyl)-2-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a diethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-diethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethoxyethyl group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-(2,2-diethoxyethyl)-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2,2-diethoxyethyl)-2-nitrobenzamide: Contains a benzamide group instead of an aniline group.
N-(2,2-diethoxyethyl)-2-nitrophenol: Features a phenol group instead of an aniline group.
Uniqueness
N-(2,2-diethoxyethyl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and diethoxyethyl groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-2-nitroaniline |
InChI |
InChI=1S/C12H18N2O4/c1-3-17-12(18-4-2)9-13-10-7-5-6-8-11(10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
AHOMOWWOOOINPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1[N+](=O)[O-])OCC |
Origin of Product |
United States |
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